Azobenzene

Thermal relaxation Cis-trans isomerization Computational chemistry

Azobenzene (CAS 103-33-3) is the essential, unsubstituted reference standard for photochemical research. Its well-characterized quantum yields for n-π* and π-π* excitations enable precise actinometry calibration, while its single-pathway isomerization provides a clean baseline for computational model validation (TPS, QM/MM). Substituting with functionalized analogs without justification risks experimental failure—substituents dramatically shift absorption spectra, thermal half-lives, and supramolecular behavior. For reproducible photochemical benchmarking, polymer synthesis, or low-temperature isomerization studies, select >98% purity with full Certificate of Analysis.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
CAS No. 1080-16-6
Cat. No. B091143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzobenzene
CAS1080-16-6
Synonymsazobenzene
azobenzene, (E)-isomer
azobenzene, (Z)-isomer
azobenzene, T-labeled
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=CC=C2
InChIInChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
InChIKeyDMLAVOWQYNRWNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 63.5 °F (NTP, 1992)
Sol in glacial acetic acid, alcohol, ether
SOL IN MOST ORGANIC SOLVENTS
Solubility in alc = 4.2/100 at 20 °C ether;  Ligroin = 12/100 at 20 °C
In water solubility, 6.4 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Azobenzene (CAS 103-33-3) Procurement Guide: Foundational Photoswitch for Comparative Photochemical Studies and Polymer Material Development


Azobenzene (CAS 103-33-3) is the parent compound of the aromatic azo class, consisting of two phenyl rings linked by an N=N double bond [1]. It is the canonical photoswitch for fundamental photochemical and materials science research due to its clean, reversible trans⇄cis photoisomerization under UV/visible light [1]. Azobenzene is commercially available in high purity (>98% GC) and is widely used as a reference standard for calibrating the performance of functionalized derivatives [2]. Its simple, unsubstituted structure provides a critical baseline for understanding how substitution alters key performance parameters such as quantum yield, thermal half-life, and absorption wavelength [2].

Azobenzene (CAS 103-33-3) Substitution Risk: Why Functionalized Analogs Are Not Interchangeable for Key Performance Metrics


In procurement for photochemical or materials applications, substituting azobenzene with a functionalized analog without rigorous justification can lead to experimental failure. Even minor substitutions, such as the addition of an amino group, can dramatically shift key performance parameters. For instance, aminoazobenzene polymers exhibit a blue-shifted absorption spectrum and a higher optical energy band gap compared to pseudostilbene-type azobenzene polymers [1]. Furthermore, a 2024 study of 30 functionalized azobenzene derivatives demonstrated that thermal half-lives, photostationary state compositions, and supramolecular behavior are highly sensitive to the type and position of substituents [2]. This inherent variability underscores the necessity of using unsubstituted azobenzene as a defined, reproducible reference standard to establish baseline performance, calibrate instrumentation, and validate computational models [3].

Azobenzene (CAS 103-33-3) Quantitative Differentiation: A Data-Driven Comparison to Key Analogs and Substituted Derivatives


Azobenzene vs. Functionalized Derivatives: Thermal Cis-Trans Isomerization Half-Life Comparison

The thermal half-life of the metastable cis-azobenzene isomer is a critical performance metric for photoswitch applications. While unsubstituted azobenzene has a well-defined half-life, it is highly sensitive to substitution. A 2018 computational study using Transition Path Sampling (TPS) and QM/MM molecular dynamics provides a framework for comparing pure azobenzene to a 'push-pull' derivative in different solvents. This method allows for the calculation of activation energies and half-life times, demonstrating that substitution and solvent polarity significantly alter the thermal relaxation rate [1]. In contrast, hydroxy-substituted azobenzenes, such as para-, ortho-, and polyhydroxyazobenzenes, can exhibit relaxation times in the range of 6-12 milliseconds in ethanol, making them 'fast' switches [2]. This comparison highlights that unsubstituted azobenzene serves as a moderate-speed baseline against which 'fast' (e.g., hydroxy-substituted) or 'slow' (e.g., some push-pull derivatives) analogs can be benchmarked.

Thermal relaxation Cis-trans isomerization Computational chemistry

Azobenzene vs. Stilbene: Photochemical Behavior and Suitability as a Photoswitch

Azobenzene and stilbene are isosteric molecules with an ethene (-CH=CH-) bridge replaced by an azo (-N=N-) group. While both undergo E/Z photoisomerization, their photochemical properties differ significantly, making them non-interchangeable. A 1966 study by Malkin and Fischer directly compared their quantum yields at low temperatures. For azobenzene, the trans→cis quantum yield decreases sharply upon cooling, while the cis→trans yield changes little. For stilbene, the cis→trans yield also decreases, albeit to a lesser extent [1]. This key difference in temperature dependence of the cis→trans back-reaction impacts the achievable photostationary state composition at low temperatures. Furthermore, azobenzene is widely considered superior for photoswitch applications due to its higher fatigue resistance and more efficient switching [2].

Photoisomerization Chromophore comparison Molecular photoswitch

Azobenzene vs. Functionalized Derivatives: Photoisomerization Quantum Yield and Mechanism

The quantum yield of photoisomerization is a fundamental parameter for photoswitch efficiency. For unsubstituted azobenzene in n-hexane, the sum of quantum yields for cis→trans and trans→cis conversions is approximately unity when using n-π* absorption, but is much smaller than unity when using π-π* absorption [1]. This indicates a clean, single-pathway mechanism for n-π* excitation. In contrast, the addition of organic linkers, such as isophthalic acid, to azobenzene derivatives has been shown computationally to alter both relaxation times and the isomerization mechanism for both cis-trans pathways [2]. This demonstrates that the unsubstituted parent compound provides a simpler, more well-defined photochemical system for fundamental studies.

Quantum yield Photoisomerization mechanism Spectroscopy

Azobenzene Polymer Network for Biofilm Disruption: A Patent-Defined Application Uniquely Enabled by the Parent Chromophore

A 2023 patent (US Grant, The Regents of the University of Colorado) specifically claims methods using azobenzene-based polymer networks for biofilm disruption. The disclosed technology leverages the photoisomerization of azobenzene to induce a modulus change in a highly crosslinked polymer in vivo using benign light, without external heat [1]. This is a concrete, application-specific differentiation. While functionalized azobenzenes are often designed to tune optical properties, this patent explicitly utilizes the fundamental photomechanical properties of the azobenzene core. This demonstrates that for certain materials applications, the unmodified or minimally modified parent chromophore is the preferred and legally protected choice.

Antimicrobial materials Biofilm Photoresponsive polymer

Azobenzene (CAS 103-33-3) Optimal Application Scenarios Based on Validated Differentiation Evidence


Calibration Standard for Photoisomerization Quantum Yield Measurements (Actinometry)

Azobenzene's well-defined and thoroughly characterized quantum yields for n-π* and π-π* excitations [1] make it an ideal standard for calibrating photochemical actinometry setups. Its simple, single-pathway mechanism for n-π* excitation (sum of quantum yields ≈ 1) provides a clean reference point against which the performance of more complex or functionalized azobenzene derivatives can be measured. Procurement should prioritize high-purity (>98%) grades to ensure accurate calibration.

Benchmark Compound for Computational Modeling of Photoswitch Dynamics

As the simplest aromatic azo compound, azobenzene is the essential benchmark for developing and validating computational models of photoswitch dynamics. Studies using advanced methods like Transition Path Sampling (TPS) and QM/MM rely on azobenzene to establish baseline isomerization pathways and rates [2]. This computational work, in turn, informs the rational design of new functionalized derivatives. Researchers should select azobenzene from vendors providing certificates of analysis confirming identity and purity for reproducible simulation inputs.

Fundamental Studies of Low-Temperature Photochemistry and Photostationary State Control

The distinct temperature dependence of azobenzene's quantum yields, particularly the stability of the cis→trans back-reaction compared to stilbene [3], makes it the superior choice for fundamental studies of photochemical processes at cryogenic temperatures. This property is critical for experiments aiming to isolate specific excited-state pathways or to achieve high enrichment of the cis isomer in a photostationary state at low temperatures. Researchers should verify the compound's purity and solvent compatibility for low-temperature spectroscopic work.

Development of Photoresponsive Materials with Patented Biofilm Disruption Applications

For industrial R&D focused on developing light-activated antimicrobial surfaces or coatings, azobenzene-based polymer networks represent a patented and commercially relevant technology [4]. This specific application, which relies on the photomechanical response of the azobenzene core, differentiates it from other photoswitch classes. Procurement for this use case should consider larger quantities of high-purity azobenzene suitable for polymer synthesis and formulation.

Technical Documentation Hub

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55 linked technical documents
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